molecular formula C21H26N2O5S B6571245 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946224-88-0

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571245
CAS RN: 946224-88-0
M. Wt: 418.5 g/mol
InChI Key: OLLRAJOJAAUVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .


Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yields of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains (e.g., single, double, triple, ionic, covalent), and its stereochemistry .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity, and stability) .

Scientific Research Applications

Conclusion

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide presents a fascinating array of applications across diverse scientific domains. Continued research will uncover its full potential and pave the way for innovative solutions in medicine, materials science, and beyond. 🌟

Mechanism of Action

Target of Action

The compound 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a dual inhibitor of DAPK1 and CSF1R . DAPK1 (Death-associated protein kinase 1) is a calcium/calmodulin-regulated serine/threonine protein kinase that functions in apoptosis and autophagy. CSF1R (Colony-stimulating factor 1 receptor) is a cell-surface receptor that plays key roles in regulating the survival, proliferation, and differentiation of mononuclear phagocytes.

Mode of Action

This inhibition could potentially halt the formation of tau aggregates and counteract neuronal death .

Biochemical Pathways

The compound’s inhibition of DAPK1 and CSF1R affects multiple biochemical pathways. DAPK1 is involved in several signaling pathways related to apoptosis and autophagy, while CSF1R is involved in pathways related to the survival, proliferation, and differentiation of mononuclear phagocytes .

Result of Action

By inhibiting DAPK1, the compound could potentially halt the formation of tau aggregates, which are associated with neurodegenerative diseases. By inhibiting CSF1R, it could potentially counteract neuronal death .

Safety and Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it .

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in, new applications for it, or new methods of synthesizing it .

properties

IUPAC Name

3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-7-8-17(13-20(15)23)22-21(24)16-11-18(27-2)14-19(12-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRAJOJAAUVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.